![molecular formula C23H22FN3O4 B14963957 10'-Fluoro-5-(4-methoxyphenyl)-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14963957.png)
10'-Fluoro-5-(4-methoxyphenyl)-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione
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Overview
Description
10’-Fluoro-5-(4-methoxyphenyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique structure that includes a spiro linkage and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10’-Fluoro-5-(4-methoxyphenyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multiple steps, including the formation of the spiro linkage and the introduction of the fluoro and methoxy groups. One common approach is to start with a quinoline derivative and introduce the spiro linkage through a cyclization reaction. The fluoro and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
10’-Fluoro-5-(4-methoxyphenyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling the temperature, solvent, and pH to optimize the reaction yield and selectivity .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydroquinoline derivative .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure and functional groups.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Mechanism of Action
The mechanism by which 10’-Fluoro-5-(4-methoxyphenyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-linked quinoline derivatives and fluorinated aromatic compounds. Examples include:
- 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide
- 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 10’-Fluoro-5-(4-methoxyphenyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione lies in its specific combination of functional groups and its spiro-linked structure, which confer unique chemical and physical properties. These properties may make it particularly useful for certain applications, such as in the development of new therapeutic agents or advanced materials .
Properties
Molecular Formula |
C23H22FN3O4 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
10-fluoro-1'-(4-methoxyphenyl)spiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C23H22FN3O4/c1-31-16-10-8-15(9-11-16)27-21(29)23(20(28)25-22(27)30)13-14-5-4-6-17(24)19(14)26-12-3-2-7-18(23)26/h4-6,8-11,18H,2-3,7,12-13H2,1H3,(H,25,28,30) |
InChI Key |
JYLLIHUHWDLDPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C(=CC=C4)F)N5C3CCCC5)C(=O)NC2=O |
Origin of Product |
United States |
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